1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine
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Overview
Description
1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine is a complex organic compound that features a pyrrole ring, a benzoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the benzoyl group and the piperazine ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Known for its antitumor activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19ClN4O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
(2-chloro-5-pyrrol-1-ylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H19ClN4O/c21-18-7-6-16(23-9-3-4-10-23)15-17(18)20(26)25-13-11-24(12-14-25)19-5-1-2-8-22-19/h1-10,15H,11-14H2 |
InChI Key |
CSRDZLLWIPQZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl |
Origin of Product |
United States |
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